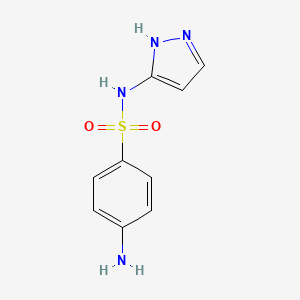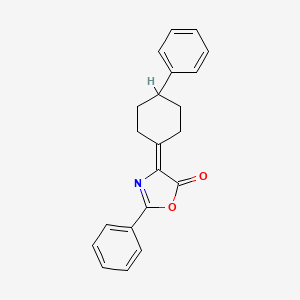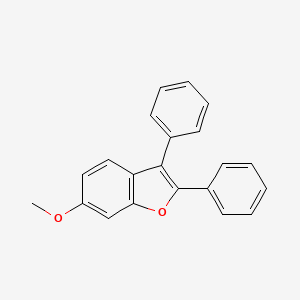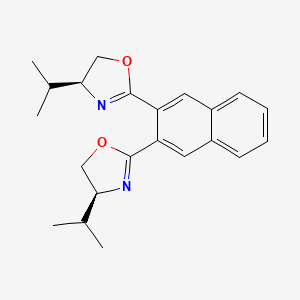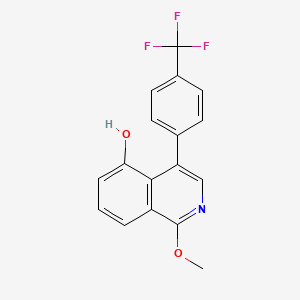![molecular formula C14H13NO4 B12890068 1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one CAS No. 88484-92-8](/img/structure/B12890068.png)
1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one typically involves the reaction of 2,5-dimethylfuran with a nitrophenyl derivative under specific conditions. One common method includes the use of Friedel-Crafts acylation, where an acyl chloride reacts with the furan ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
化学反应分析
Types of Reactions
1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Alcohol derivatives: Formed from the reduction of the carbonyl group.
Substituted phenyl derivatives: Formed from nucleophilic aromatic substitution reactions.
科学研究应用
1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The compound’s ability to undergo various chemical reactions also allows it to form reactive intermediates that can interact with biological molecules, leading to its observed bioactivity.
相似化合物的比较
Similar Compounds
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one: Similar structure with a pyrazole ring instead of a furan ring.
2-[1-(5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethylidene]hydrazine: Contains a hydrazine group and a pyrazole ring.
Uniqueness
1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one is unique due to its furan ring structure, which imparts different chemical properties compared to pyrazole derivatives. The presence of the furan ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
88484-92-8 |
|---|---|
分子式 |
C14H13NO4 |
分子量 |
259.26 g/mol |
IUPAC 名称 |
1-[2,5-dimethyl-4-(2-nitrophenyl)furan-3-yl]ethanone |
InChI |
InChI=1S/C14H13NO4/c1-8(16)13-9(2)19-10(3)14(13)11-6-4-5-7-12(11)15(17)18/h4-7H,1-3H3 |
InChI 键 |
JIJLXRNSQGJBNJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(O1)C)C(=O)C)C2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


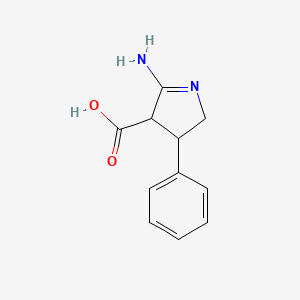


![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)

![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
